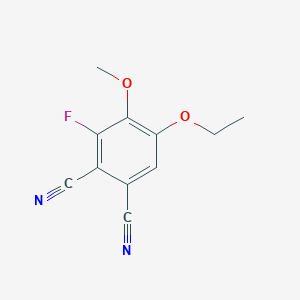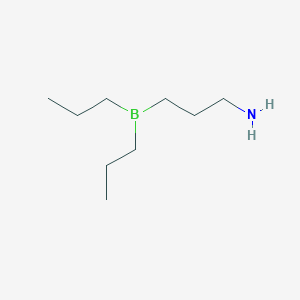
(3-Aminopropyl)dipropylborane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminopropyl)dipropylborane is an organoboron compound with the molecular formula C9H22BN. It is known for its unique chemical properties and is used in various fields of research and industry. The compound is characterized by the presence of an aminopropyl group attached to a dipropylborane moiety, making it a versatile reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopropyl)dipropylborane typically involves the reaction of 1-propanamine with tetrapropyldiborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pressure to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The production process is optimized to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions
(3-Aminopropyl)dipropylborane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It acts as a reducing agent for carboxylic acids, amides, and esters.
Substitution: The aminopropyl group can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving this compound include boronic acids, borates, and various substituted amines. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and materials science .
科学研究应用
(3-Aminopropyl)dipropylborane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of boronic acids and other boron-containing compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials .
作用机制
The mechanism of action of (3-Aminopropyl)dipropylborane involves its ability to act as a reducing agent and participate in various chemical reactions. The aminopropyl group can interact with different molecular targets, facilitating the formation of new chemical bonds. The compound’s boron atom plays a crucial role in its reactivity, allowing it to participate in unique reaction pathways .
相似化合物的比较
Similar Compounds
(3-Aminopropyl)triethoxysilane: Similar in structure but contains a silicon atom instead of boron.
(3-Aminopropyl)trimethoxysilane: Another silicon-containing compound with similar functional groups.
Tetrapropyldiborane: A precursor in the synthesis of (3-Aminopropyl)dipropylborane
Uniqueness
This compound is unique due to its boron atom, which imparts distinct chemical properties compared to its silicon-containing analogs. The presence of boron allows for unique reactivity and applications in organic synthesis, making it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
60993-56-8 |
|---|---|
分子式 |
C9H22BN |
分子量 |
155.09 g/mol |
IUPAC 名称 |
3-dipropylboranylpropan-1-amine |
InChI |
InChI=1S/C9H22BN/c1-3-6-10(7-4-2)8-5-9-11/h3-9,11H2,1-2H3 |
InChI 键 |
YZIHQXIQPDVILN-UHFFFAOYSA-N |
规范 SMILES |
B(CCC)(CCC)CCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


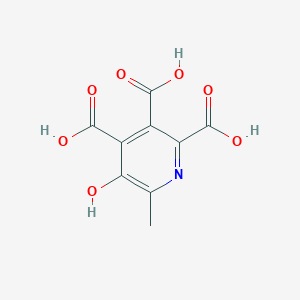
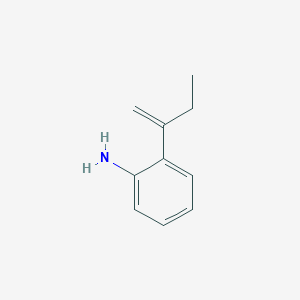
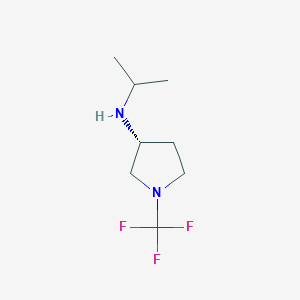
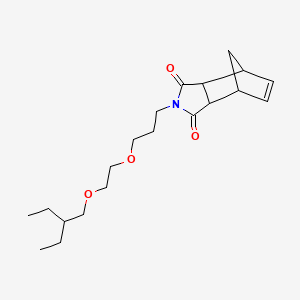
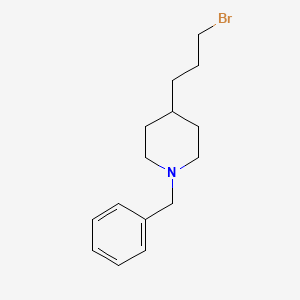
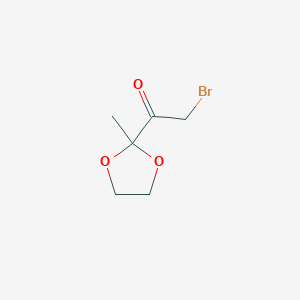
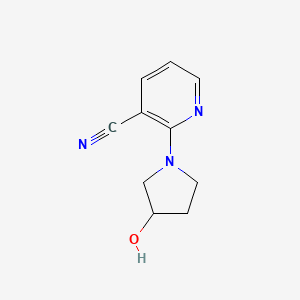
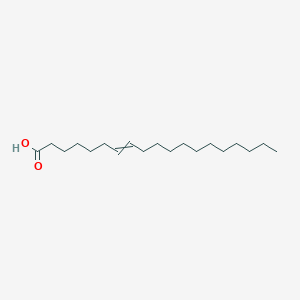
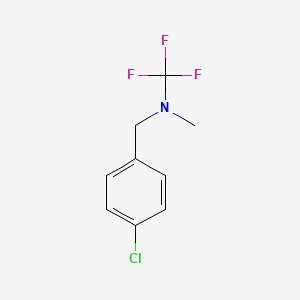
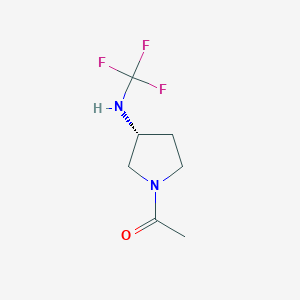
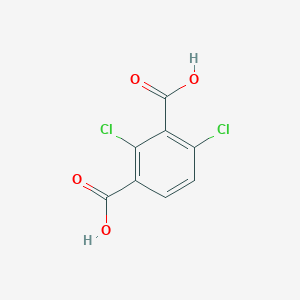
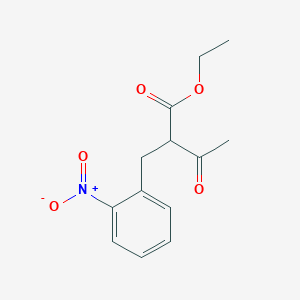
![Methyl-(3-propyl-[1,2,4]oxadiazol-5-ylmethyl)amine](/img/structure/B13958948.png)
